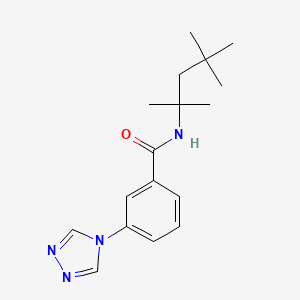![molecular formula C19H13BrN2OS B5482634 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5482634.png)
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile” is a complex organic molecule that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are found in many biologically active compounds and have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a bromophenyl group, a methoxyphenyl group, and an acrylonitrile group . The exact structure would need to be confirmed by spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the electron-rich thiazole ring and the electron-withdrawing bromophenyl and acrylonitrile groups . These groups could potentially make the compound reactive towards both nucleophilic and electrophilic reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiazole ring and the nonpolar bromophenyl and acrylonitrile groups could give the compound both polar and nonpolar characteristics .Orientations Futures
Propriétés
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2OS/c1-23-18-5-3-2-4-14(18)10-15(11-21)19-22-17(12-24-19)13-6-8-16(20)9-7-13/h2-10,12H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFVGQHAPWUGLI-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4,5-trimethyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5482552.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5482556.png)
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[4-(2-thienyl)butanoyl]-3-piperidinecarboxylic acid](/img/structure/B5482561.png)
![N-ethyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5482564.png)
![3-amino-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-isoxazolesulfonamide](/img/structure/B5482565.png)

![2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5482579.png)
![5,8-difluoro-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5482580.png)

![1,3-benzodioxol-5-yl[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine](/img/structure/B5482586.png)
![3-{5-[2-(methylthio)benzoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5482591.png)
![4-({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5482610.png)
![3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid](/img/structure/B5482620.png)
![N-{2-[4-(1-piperidinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5482621.png)
